Borreline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

64643-94-3 |

|---|---|

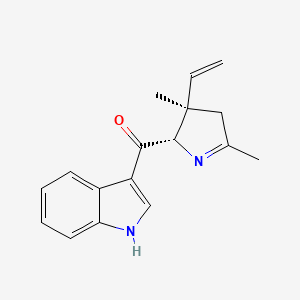

Molecular Formula |

C17H18N2O |

Molecular Weight |

266.34 g/mol |

IUPAC Name |

[(2S,3R)-3-ethenyl-3,5-dimethyl-2,4-dihydropyrrol-2-yl]-(1H-indol-3-yl)methanone |

InChI |

InChI=1S/C17H18N2O/c1-4-17(3)9-11(2)19-16(17)15(20)13-10-18-14-8-6-5-7-12(13)14/h4-8,10,16,18H,1,9H2,2-3H3/t16-,17+/m1/s1 |

InChI Key |

WQTYIKZACFUZJB-SJORKVTESA-N |

SMILES |

CC1=NC(C(C1)(C)C=C)C(=O)C2=CNC3=CC=CC=C32 |

Isomeric SMILES |

CC1=N[C@@H]([C@@](C1)(C)C=C)C(=O)C2=CNC3=CC=CC=C32 |

Canonical SMILES |

CC1=NC(C(C1)(C)C=C)C(=O)C2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Borrelidin from Streptomyces Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borrelidin, an 18-membered macrolide natural product, has garnered significant attention for its diverse biological activities, including potent antibacterial, antifungal, anti-angiogenic, and immunosuppressive properties. First discovered in 1949 from Streptomyces rochei, this polyketide has since been isolated from various other Streptomyces species. Its unique mode of action, primarily the inhibition of threonyl-tRNA synthetase (ThrRS), makes it a compelling target for drug discovery and development. This technical guide provides a comprehensive overview of the discovery of Borrelidin and a detailed methodology for its isolation and purification from Streptomyces species. The guide includes detailed experimental protocols, quantitative data on production yields, and visual representations of the isolation workflow and its key signaling pathways.

Introduction

Borrelidin is a structurally unique 18-membered polyketide macrolide first isolated from a soil actinomycete, Streptomyces rochei.[1] It is characterized by a cyclopentanecarboxylic acid side chain and a distinctive nitrile moiety, a rare feature in natural products.[1] Borrelidin exhibits a broad spectrum of biological activities, making it a molecule of significant interest in medicinal chemistry and drug development. Its activities include antibacterial action through the inhibition of threonyl-tRNA synthetase, potent angiogenesis inhibition, and induction of apoptosis in malignant cells.[1] Several species of Streptomyces, including S. californicus, S. parvulus, and S. heilongjiangensis, have since been identified as producers of Borrelidin and its analogs.[2][3]

This guide offers an in-depth look at the historical discovery of Borrelidin and provides detailed, actionable protocols for its fermentation, extraction, and purification, aimed at researchers and professionals in the field of natural product drug discovery.

Discovery and Producing Organisms

The journey of Borrelidin began in 1949 with its isolation from a culture of Streptomyces rochei.[1] Subsequent research has led to the identification of Borrelidin and its derivatives from various other Streptomyces species, highlighting the biosynthetic potential of this genus.

Table 1: Borrelidin-Producing Streptomyces Species

| Streptomyces Species | Source of Isolation | Reference |

| Streptomyces rochei | Soil | [1] |

| Streptomyces californicus | Indian Soil Isolate | |

| Streptomyces parvulus Tü4055 | N/A | [2] |

| Streptomyces heilongjiangensis | Root surface of soybean | [3] |

| Streptomyces sp. 2-85 | Marine Sponge | [2] |

Fermentation for Borrelidin Production

The production of Borrelidin is typically achieved through submerged fermentation of a suitable Streptomyces strain. The composition of the fermentation medium and the culture conditions are critical for maximizing the yield of the target compound.

Fermentation Media

Several media compositions have been reported for the cultivation of Borrelidin-producing Streptomyces species. The choice of medium can significantly impact the final yield.

Table 2: Fermentation Media for Borrelidin Production

| Medium | Composition | Target Organism | Reference |

| Starch Casein Agar (SCN) | Soluble Starch: 10 g/L, Casein: 0.3 g/L, KNO₃: 2 g/L, NaCl: 2 g/L, K₂HPO₄: 2 g/L, MgSO₄·7H₂O: 0.05 g/L, CaCO₃: 0.02 g/L, FeSO₄·7H₂O: 0.01 g/L, Agar: 15 g/L | Streptomyces californicus | |

| ISP2 Medium | Yeast Extract: 4 g/L, Malt Extract: 10 g/L, Glucose: 4 g/L, Sea Salts: 30 g/L | Streptomyces sp. 2-85 | [2] |

| Fermentation Medium | Glucose: 1%, Soluble Amylum: 4%, Yeast Extract: 0.5%, Soybean Powder: 2.5%, Peptone: 0.5%, CaCO₃: 0.2%, MgSO₄·7H₂O: 0.8%, FeSO₄·7H₂O: 0.6%, ZnSO₄·7H₂O: 0.2%, MnSO₄·H₂O: 0.2%, CoCl₂·6H₂O: 0.05%, Na₂MoO₄·2H₂O: 0.2% | Streptomyces heilongjiangensis | [3] |

Fermentation Protocol: Streptomyces californicus

This protocol is based on the fermentation of Streptomyces californicus for Borrelidin production.

-

Inoculum Preparation: Prepare a seed culture by inoculating a loopful of S. californicus spores or mycelia into a 250 mL flask containing 75 mL of SCN broth. Incubate at 28°C for 48 hours on a gyratory shaker at 175 rpm.

-

Production Culture: Inoculate 2 L flasks containing 500 mL of SCN broth with 10% (v/v) of the seed culture.

-

Incubation: Incubate the production flasks at 28°C for 72 hours on a gyratory shaker at 175 rpm. Optimal production of Borrelidin is typically observed at 72 hours.

Isolation and Purification of Borrelidin

The isolation and purification of Borrelidin from the fermentation broth involves a multi-step process including extraction and chromatography.

Caption: General workflow for the isolation and purification of Borrelidin.

Experimental Protocols

-

Harvesting: After 72 hours of fermentation, harvest the culture broth.

-

Filtration: Separate the mycelial mass from the culture filtrate by filtration through Whatman No. 1 filter paper.

-

Adsorption: Add activated carbon to the culture filtrate and stir to allow for the adsorption of Borrelidin.

-

Elution: Filter the activated carbon and elute the adsorbed compounds with warm ethyl acetate (50°C).

-

Concentration: Evaporate the ethyl acetate eluate under reduced pressure to obtain a crude residue.

-

Column Preparation: Prepare a silica gel (230-240 mesh) column packed in a suitable solvent such as chloroform.

-

Sample Loading: Dissolve the crude residue in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Elute the column with a mobile phase of chloroform:ethyl acetate:methanol in a ratio of 68.3:29.3:2.4 (v/v/v).

-

Fraction Collection and Analysis: Collect fractions and monitor for the presence of Borrelidin using thin-layer chromatography (TLC) and bioautography against a sensitive organism like Bacillus subtilis.

For final purification, reverse-phase HPLC is employed.

-

Column: A C18 bonded silica HPLC column (e.g., Agilent ZORBAX SB-C18, 4.6 × 250 mm, 5 µm) is suitable.[2]

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% ammonium acetate, can be used.

-

Gradient Program:

-

5-40% B over 5 minutes

-

40-46% B from 5.1 to 45 minutes

-

46-95% B from 45.1 to 55 minutes

-

95-5% B from 55.1 to 56 minutes

-

Hold at 5% B from 56.1 to 60 minutes

-

-

Flow Rate: A flow rate of 1 mL/min is recommended.[2]

-

Detection: Monitor the elution at a suitable wavelength, such as 258 nm.

Quantitative Data

Table 3: Reported Production Yields of Borrelidin and its Derivative BC194

| Compound | Producing Strain | Fermentation Conditions | Yield (mg/L) | Reference |

| BC194 | Streptomyces rochei MB037 | Modified Radix astragali (RA) medium with 5 mM trans-1,2-CBDA and potassium ferricyanide | 11.9 ± 0.59 | [4] |

| BC194 | Streptomyces rochei MB037 | As above, with 50 mM trans-1,2-CBDA | 20.2 ± 0.62 | [4] |

| BC194 | Streptomyces rochei MB037 | As above, with 3% macroporous adsorbent DA-201 resin | 27.59 ± 1.15 | [4] |

Mechanism of Action and Signaling Pathways

Borrelidin's biological activities stem from its interaction with specific cellular targets and the subsequent modulation of key signaling pathways.

Inhibition of Threonyl-tRNA Synthetase (ThrRS)

The primary molecular target of Borrelidin is threonyl-tRNA synthetase (ThrRS), a crucial enzyme in protein biosynthesis.[1][5] Borrelidin acts as a noncompetitive inhibitor with respect to threonine and ATP.[6] It binds to a hydrophobic pocket adjacent to the active site of ThrRS, inducing a conformational change that prevents the binding of all three substrates: threonine, ATP, and tRNA.[5][7] This inhibition of protein synthesis leads to an accumulation of uncharged tRNA, triggering a cellular stress response.

References

- 1. [PDF] Structural basis for full-spectrum inhibition of translational functions on a tRNA synthetase | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Comprehensive optimization of precursor-directed production of BC194 by Streptomyces rochei MB037 derived from the marine sponge Dysidea arenaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-angiogenesis Effects of Borrelidin are Mediated through Distinct Pathways: Threonyl-tRNA Synthetase and Caspases are Independently Involved in Suppression of Proliferation and Induction of Apoptosis in Endothelial Cells [jstage.jst.go.jp]

- 6. A unique hydrophobic cluster near the active site contributes to differences in borrelidin inhibition among threonyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-angiogenesis effects of borrelidin are mediated through distinct pathways: threonyl-tRNA synthetase and caspases are independently involved in suppression of proliferation and induction of apoptosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Borrelidin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borrelidin, an 18-membered macrolide antibiotic, has garnered significant attention in the scientific community for its diverse and potent biological activities, including anti-angiogenic, anti-cancer, anti-malarial, and antimicrobial properties. First isolated from Streptomyces rochei, its unique chemical architecture, featuring a distinctive cyanodiene macrolactone, a cyclopentane carboxylic acid side chain, and multiple stereocenters, presents a compelling subject for chemical and biological investigation. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key biological signaling pathways of Borrelidin, intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Stereochemistry

Borrelidin is a structurally complex natural product with the systematic IUPAC name (1R,2R)-2-[(2S,4E,6Z,8R,9S,11R,13S,15S,16S)-7-cyano-8,16-dihydroxy-9,11,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6-dien-2-yl]cyclopentane-1-carboxylic acid. Its molecular formula is C₂₈H₄₃NO₆, and it has a molar mass of 489.64 g/mol .[1][2] The absolute configuration of Borrelidin was definitively established through X-ray crystallography of a chiral solvate.[3]

The core of the molecule is an 18-membered macrolide ring, which is a large lactone ring. Attached to this macrolide is a cyclopentane carboxylic acid moiety. A notable and relatively rare feature in natural products is the presence of a nitrile group (C≡N) conjugated with a diene system within the macrolide ring.[2] The molecule boasts a total of ten stereocenters, leading to a specific three-dimensional arrangement that is crucial for its biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of Borrelidin is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₈H₄₃NO₆ | [1][2] |

| Molar Mass | 489.64 g/mol | [1][2] |

| Appearance | White to off-white powder | [4][5] |

| Melting Point | 143-145 °C | [4] |

| Solubility | Soluble in DMSO and ethanol | [5][6] |

| pKa | 4.56 ± 0.40 (Predicted) | [4] |

| Storage Temperature | -20 °C | [4][5] |

Spectroscopic Data

The structural elucidation and confirmation of Borrelidin have been heavily reliant on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. While a complete, publicly available, and officially assigned dataset is challenging to consolidate from individual publications, a representative compilation of ¹H and ¹³C NMR data is crucial for researchers working with this compound. The data presented below is a composite from literature sources.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Borrelidin

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used. The following is a representative compilation.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| 1 | 172.9 | - |

| 2 | 70.0 | - |

| 3 | 76.3 | - |

| 4 | - | 6.13-6.74 |

| 5 | - | 6.13-6.74 |

| 6 | - | 6.13-6.74 |

| 7 | - | - |

| 8 | 73.2 | - |

| 9 | - | - |

| 10 | - | - |

| 11 | - | - |

| 12 (CN) | 116.0 | - |

| 13 | - | - |

| 14 | - | - |

| 15 | - | - |

| 16 | - | - |

| 17 | - | - |

| 18 | - | - |

| 1' (COOH) | 179.9 | - |

| 2' | - | - |

| 3' | - | - |

| 4' | - | - |

| 5' | - | - |

| Me | - | 0.73-2.62 |

(Data compiled from literature search; specific assignments require further detailed analysis of 2D NMR data from sources such as[7][8][9].)

Key Biological Signaling Pathways

Borrelidin exerts its diverse biological effects by modulating several critical cellular signaling pathways. Two of the most well-characterized mechanisms are the inhibition of threonyl-tRNA synthetase, leading to the activation of the GCN2 stress response, and the modulation of vascular endothelial growth factor (VEGF) alternative splicing.

Inhibition of Threonyl-tRNA Synthetase and GCN2 Pathway Activation

The primary molecular target of Borrelidin is threonyl-tRNA synthetase (ThrRS), an essential enzyme responsible for attaching the amino acid threonine to its corresponding tRNA during protein synthesis.[10] By inhibiting ThrRS, Borrelidin leads to an accumulation of uncharged tRNAThr. This accumulation is sensed by the protein kinase General Control Nonderepressible 2 (GCN2).[11][12] GCN2 is a key regulator of the cellular response to amino acid starvation.

The following diagram illustrates the signaling cascade initiated by Borrelidin's inhibition of ThrRS:

Modulation of VEGF Alternative Splicing

Borrelidin's potent anti-angiogenic effects are, in part, attributed to its ability to modulate the alternative splicing of vascular endothelial growth factor (VEGF) pre-mRNA.[11][12][13] This modulation shifts the balance from pro-angiogenic isoforms to anti-angiogenic isoforms. This activity is mediated through Borrelidin's interaction with the spliceosome-associated protein formin binding protein 21 (FBP21).[13][14] By binding to FBP21, Borrelidin influences the splice site selection on the VEGF pre-mRNA.

The following diagram outlines the mechanism of VEGF alternative splicing modulation by Borrelidin:

Experimental Protocols

This section provides an overview of key experimental protocols relevant to the study of Borrelidin. These are intended as a guide and may require optimization based on specific laboratory conditions and research objectives.

Total Synthesis of Borrelidin

Several total syntheses of Borrelidin have been reported, each employing unique strategies to construct the complex macrolide and assemble the stereocenters. The syntheses by Morken et al. and Hanessian et al. are notable examples.[15][16] A general workflow for a convergent total synthesis approach is depicted below.

A detailed, step-by-step protocol for a specific total synthesis is extensive and beyond the scope of this guide. Researchers are directed to the primary literature for detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods.[3][7][14][15][16][17][18][19]

Rat Aortic Ring Angiogenesis Assay

This ex vivo assay is a robust method to assess the pro- or anti-angiogenic potential of compounds.[15][20][21][22][23]

Materials:

-

Thoracic aorta from a rat

-

Serum-free culture medium (e.g., EBM-2)

-

Collagen solution

-

48-well culture plates

-

Dissecting microscope and surgical tools

-

Incubator (37 °C, 5% CO₂)

Procedure:

-

Aorta Excision and Preparation:

-

Humanely euthanize a rat and aseptically dissect the thoracic aorta.

-

Place the aorta in a sterile petri dish containing cold serum-free medium.

-

Under a dissecting microscope, carefully remove the periaortic fibro-adipose tissue.

-

Cross-section the aorta into 1-2 mm thick rings.[13]

-

-

Embedding Aortic Rings in Collagen:

-

Coat the wells of a pre-chilled 48-well plate with a thin layer of collagen solution and allow it to polymerize at 37 °C for 30 minutes.[24]

-

Place one aortic ring in the center of each well on top of the polymerized collagen.

-

Cover the ring with another layer of collagen solution and allow it to polymerize.[24]

-

-

Culture and Treatment:

-

Add culture medium to each well.

-

Introduce Borrelidin at various concentrations to the test wells. Include a vehicle control.

-

Incubate the plate at 37 °C in a 5% CO₂ incubator.

-

-

Quantification of Angiogenesis:

-

Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.

-

After a set period (e.g., 7-9 days), capture images of the outgrowths.

-

Quantify the extent of angiogenesis by measuring parameters such as the number and length of the microvessels.

-

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Borrelidin stock solution

-

96-well microtiter plates

-

Incubator

Procedure:

-

Preparation of Borrelidin Dilutions:

-

Perform serial two-fold dilutions of the Borrelidin stock solution in the broth medium directly in the wells of a 96-well plate.

-

-

Inoculum Preparation:

-

Prepare a standardized suspension of the test bacteria (e.g., to a 0.5 McFarland standard).

-

-

Inoculation:

-

Inoculate each well containing the Borrelidin dilutions and control wells (growth control without drug, sterility control without bacteria) with the bacterial suspension.

-

-

Incubation:

-

Incubate the microtiter plate at the optimal temperature for the growth of the test organism for 18-24 hours.

-

-

Determination of MIC:

-

Visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of Borrelidin that completely inhibits visible growth of the bacteria.

-

Conclusion

Borrelidin remains a molecule of significant interest due to its intricate chemical structure and potent, multifaceted biological activities. A thorough understanding of its stereochemistry and its interactions with key cellular pathways is paramount for the design and development of novel therapeutic agents inspired by its unique scaffold. This technical guide has provided a consolidated overview of Borrelidin's chemical and biological properties, along with foundational experimental protocols, to aid researchers in their exploration of this fascinating natural product. Further investigations into its complex biology and the development of more efficient synthetic routes will undoubtedly continue to be a fertile area of research.

References

- 1. Regulation of alternative VEGF-A mRNA splicing is a therapeutic target for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Borrelidin | C28H43NO6 | CID 6436801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Borrelidin | CAS 7184-60-3 | Angiogenesis inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 6. rcsb.org [rcsb.org]

- 7. Assignment of 1H and 13C NMR signals and the alkene geometry at C-7 in borrelidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [en.bio-protocol.org]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. Enantioselective total synthesis of borrelidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Total synthesis of (-)-borrelidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. np-mrd.org [np-mrd.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]

- 22. CCDC Deposition Number 2239159 | C13H8F2O9S2 | CID 170838858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Role of GCN2-Independent Signaling Through a Noncanonical PERK/NRF2 Pathway in the Physiological Responses to Dietary Methionine Restriction - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [bio-protocol.org]

The Intricate Biological Activities of Borrelidin and Its Natural Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borrelidin, an 18-membered macrolide antibiotic first isolated from Streomyces rochei, has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth exploration of the biological activities of borrelidin and its naturally occurring analogs, with a focus on their anti-angiogenic, anticancer, antimicrobial, and antimalarial properties. We will delve into the molecular mechanisms underpinning these activities, present quantitative data in a comparative format, and provide detailed experimental protocols for key assays. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Biological Activities and Mechanisms of Action

Borrelidin and its analogs exert their biological effects through a variety of mechanisms, with the primary target being threonyl-tRNA synthetase (ThrRS), an essential enzyme in protein synthesis. By inhibiting ThrRS, these compounds disrupt protein production, leading to a cascade of cellular stress responses and ultimately impacting cell viability and function.

Anti-Angiogenic Activity

Borrelidin is a potent inhibitor of angiogenesis, the formation of new blood vessels. This activity is a key contributor to its anticancer effects. The anti-angiogenic properties of borrelidin are mediated through at least two distinct pathways:

-

Inhibition of Threonyl-tRNA Synthetase: By inhibiting ThrRS, borrelidin leads to a reduction in protein synthesis, which is critical for the proliferation and migration of endothelial cells, the building blocks of blood vessels.

-

Induction of Apoptosis in Endothelial Cells: Borrelidin can induce programmed cell death (apoptosis) in endothelial cells through a caspase-dependent pathway, specifically involving the activation of caspase-8 and caspase-3.

Anticancer Activity

The anticancer properties of borrelidin are multifaceted, stemming from its anti-angiogenic effects and its ability to directly induce apoptosis and cell cycle arrest in cancer cells. Several signaling pathways are implicated in borrelidin's anticancer activity:

-

MAPK Signaling Pathway: Borrelidin has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which can lead to the induction of apoptosis in cancer cells.

-

GCN2 Kinase Stress Responsive Pathway: Inhibition of ThrRS by borrelidin triggers a nutritional stress response, leading to the activation of the General Control Nonderepressible 2 (GCN2) kinase pathway. This, in turn, induces the expression of pro-apoptotic proteins and contributes to cell cycle arrest at the G1 phase.

Antimicrobial and Antimalarial Activities

Borrelidin was initially discovered as an antibiotic and exhibits a broad spectrum of activity against various bacteria. Its mechanism of action in bacteria is also the inhibition of ThrRS. Furthermore, borrelidin and some of its analogs have demonstrated potent antimalarial activity, targeting the ThrRS of the Plasmodium parasite. This highlights the potential of these compounds in combating infectious diseases.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for borrelidin and its natural analogs. This data allows for a comparative analysis of their potency across different biological activities.

Table 1: Anticancer and Anti-Angiogenic Activities (IC50 values)

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| Borrelidin | A549 (Lung Cancer) | Cytotoxicity | 0.8 | |

| Borrelidin | HCT116 (Colon Cancer) | Cytotoxicity | 0.8 | |

| Borrelidin | SNU638 (Stomach Cancer) | Cytotoxicity | 0.8 | |

| Borrelidin | SK-HEP1 (Liver Cancer) | Cytotoxicity | 0.8 | |

| Borrelidin | MDA-MB231 (Breast Cancer) | Cytotoxicity | 0.8 | |

| Borrelidin | K562 (Leukemia) | Cytotoxicity | 0.8 | |

| Borrelidin C | SNU638 (Stomach Cancer) | Cytotoxicity | 5.5 | |

| Borrelidin C | K562 (Leukemia) | Cytotoxicity | 5.7 | |

| Borrelidin D | SNU638 (Stomach Cancer |

An In-depth Technical Guide to the Borrelidin Biosynthesis Pathway in Streptomyces

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Borrelidin is a structurally unique 18-membered polyketide macrolide produced by several species of Streptomyces, most notably Streptomyces parvulus. It exhibits a wide range of potent biological activities, including antibacterial, antifungal, antiviral, herbicidal, and anti-angiogenic properties, making it a molecule of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the borrelidin biosynthesis pathway, detailing the genetic basis, enzymatic machinery, and key chemical transformations. It includes a summary of quantitative data from mutant studies, detailed experimental methodologies for key analyses, and visualizations of the biosynthetic and experimental logic.

The Borrelidin Biosynthetic Gene Cluster

The genetic blueprint for borrelidin production is located within a dedicated biosynthetic gene cluster (BGC) in Streptomyces. The cluster from S. parvulus Tü4055 has been cloned and sequenced, revealing a series of bor genes responsible for the assembly and modification of the borrelidin molecule.[1]

The core of the BGC is comprised of a modular Type I polyketide synthase (PKS) system encoded by the genes borA1 through borA6.[1] This PKS is responsible for the iterative condensation of acyl-CoA precursors to form the polyketide backbone. In addition to the PKS genes, the cluster contains genes encoding enzymes for the biosynthesis of the unusual starter unit, post-PKS modifications, regulation, and self-resistance.[1]

The Borrelidin Polyketide Synthase (PKS)

The borrelidin PKS is a large, multi-domain enzymatic complex that functions as an assembly line to construct the macrolide backbone. It consists of a loading module and seven extension modules, which is unusual as nine modules would be expected for a nonaketide product.[1]

Starter Unit: The biosynthesis is initiated with the loading of a unique starter unit, trans-cyclopentane-1,2-dicarboxylic acid (trans-1,2-CPDA).[1]

Extender Units: The polyketide chain is subsequently elongated through the sequential addition of three malonyl-CoA and four methylmalonyl-CoA extender units. The specific order and type of extender unit incorporated at each step are dictated by the acyltransferase (AT) domain within each PKS module.

Key Biosynthetic Steps

The biosynthesis of borrelidin can be divided into three main stages: initiation, elongation and processing, and post-PKS modifications.

Initiation: Formation of the Starter Unit

The biosynthesis of the trans-1,2-CPDA starter unit is a key feature of the borrelidin pathway. While the precise enzymatic steps for its formation are not fully elucidated, the borrelidin BGC contains genes predicted to be involved in its synthesis.

Elongation and Processing by the PKS

The PKS machinery iteratively adds extender units to the growing polyketide chain. Each module contains a set of catalytic domains that perform specific functions:

-

Acyltransferase (AT): Selects and loads the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA).

-

Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain.

-

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain.

-

Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.

-

Dehydratase (DH): Dehydrates the β-hydroxyacyl intermediate to form a double bond.

-

Enoylreductase (ER): Reduces the double bond to a single bond.

The specific combination of these domains within each module determines the final structure of the polyketide backbone.

Post-PKS Modifications: The Unique Nitrile Moiety

A hallmark of borrelidin is the presence of a nitrile group at C12. This functionality is installed after the polyketide backbone is assembled and involves a series of enzymatic reactions encoded by genes within the BGC. The formation of the nitrile group is proposed to proceed through the following steps, elucidated through gene knockout and bioconversion studies[2]:

-

Oxidation: The borI gene, encoding a cytochrome P450 monooxygenase, catalyzes the oxidation of the methyl group at C12 of a precursor molecule, 12-desnitrile-12-methyl-borrelidin.[2]

-

Amination: The borJ gene, which codes for an aminotransferase, is responsible for the subsequent amination of the oxidized intermediate.[2]

-

Dehydrogenation: The borK gene, believed to encode a dehydrogenase, is thought to be involved in the final conversion of the amino group to the nitrile functionality.[2]

Quantitative Data from Mutant Studies

Gene disruption studies have been instrumental in elucidating the functions of the bor genes. While precise, universally comparable quantitative yields are often dependent on specific culture conditions and are not always reported in a standardized format, the qualitative and semi-quantitative outcomes of these experiments are highly informative.

| Mutant Strain | Gene Disrupted | Observed Phenotype | Accumulated Intermediate(s) | Reference |

| S. parvulus ΔborA3 | borA3 (PKS module) | Borrelidin production abolished | - | [1] |

| S. parvulus ΔborI | borI (Cytochrome P450) | Borrelidin production abolished | 12-desnitrile-12-methyl-borrelidin | [2] |

| S. parvulus ΔborJ | borJ (Aminotransferase) | Borrelidin production abolished | 12-desnitrile-12-carboxyl-borrelidin (shunt metabolite) | [2] |

Experimental Protocols

The elucidation of the borrelidin biosynthesis pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Gene Disruption in Streptomyces parvulus

This protocol describes a general method for creating targeted gene disruptions in Streptomyces using a PCR-targeting approach.

Materials:

-

Streptomyces parvulus wild-type strain

-

Cosmid containing the borrelidin gene cluster

-

E. coli BW25113/pIJ790

-

Plasmids: pIJ773 (apramycin resistance cassette), pCP20 (FLP recombinase)

-

Primers for amplifying the disruption cassette with flanking regions of the target gene

-

Standard media for E. coli and Streptomyces growth (LB, MS agar)

-

Lysozyme, Proteinase K

-

Reagents for protoplast preparation and transformation

Procedure:

-

Design and amplify the disruption cassette: Design primers with 5' extensions homologous to the regions flanking the target gene (bor gene) and 3' ends that anneal to the apramycin resistance cassette in pIJ773. Perform PCR to amplify the cassette.

-

Electroporate the cassette into E. coli: Prepare electrocompetent E. coli BW25113/pIJ790 cells carrying the borrelidin cosmid. Electroporate the purified PCR product into these cells.

-

Select for recombinant cosmids: Plate the transformed E. coli on LB agar containing apramycin and the appropriate antibiotic for the cosmid.

-

Isolate the recombinant cosmid: Isolate the cosmid DNA from an apramycin-resistant colony.

-

Transform Streptomyces parvulus: Introduce the recombinant cosmid into S. parvulus via protoplast transformation.

-

Select for double-crossover mutants: Plate the transformed protoplasts on R5 medium and overlay with apramycin. Select for colonies that are apramycin-resistant and have lost the cosmid vector marker.

-

Confirm the gene disruption: Verify the correct gene disruption by PCR analysis and Southern blotting of genomic DNA from the mutant strain.

Bioconversion of Borrelidin Intermediates

This protocol outlines a method for feeding biosynthetic intermediates to mutant strains to confirm their position in the pathway.

Materials:

-

S. parvulus mutant strain (e.g., a strain deficient in starter unit biosynthesis)

-

Purified biosynthetic intermediate (e.g., 12-desnitrile-12-methyl-borrelidin)

-

Culture medium for S. parvulus

-

Solvents for extraction (e.g., ethyl acetate)

-

HPLC and LC-MS for analysis

Procedure:

-

Grow the mutant strain: Inoculate a suitable production medium with the S. parvulus mutant strain and incubate under conditions that would normally support borrelidin production in the wild-type.

-

Feed the intermediate: After an initial growth period (e.g., 24-48 hours), add a sterile solution of the purified intermediate to the culture.

-

Continue incubation: Continue the incubation for several days to allow for the potential conversion of the intermediate.

-

Extract the culture: Extract the culture broth and mycelium with an appropriate organic solvent.

-

Analyze the extract: Analyze the extract by HPLC and LC-MS to detect the presence of the final product (borrelidin). Compare the results to a control culture that was not fed the intermediate.

Visualizations

Borrelidin Biosynthesis Pathway

Caption: Overview of the Borrelidin Biosynthesis Pathway.

Experimental Logic for Nitrile Formation

Caption: Logical Flow of Gene Knockout Experiments.

Bioconversion Experimental Workflow

Caption: Workflow for Bioconversion Experiments.

Conclusion and Future Perspectives

The elucidation of the borrelidin biosynthesis pathway in Streptomyces has provided significant insights into the enzymatic logic underlying the construction of this complex natural product. The characterization of the modular PKS and the post-PKS modification enzymes, particularly those involved in nitrile formation, has opened up avenues for biosynthetic engineering and the generation of novel borrelidin analogs. Future research will likely focus on the detailed enzymatic mechanisms, the regulation of the gene cluster, and the application of synthetic biology approaches to improve titers and create derivatives with enhanced therapeutic properties. The unique biochemistry of the borrelidin pathway continues to be a fascinating area of study with considerable potential for applications in medicine and biotechnology.

References

- 1. Biosynthesis of the angiogenesis inhibitor borrelidin by Streptomyces parvulus Tü4055: cluster analysis and assignment of functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the angiogenesis inhibitor borrelidin by Streptomyces parvulus Tü4055: insights into nitrile formation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Anti-Angiogenic Mechanism of Borrelidin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Borrelidin, a polyketide macrolide antibiotic, is a potent inhibitor of angiogenesis, the formation of new blood vessels. Its anti-angiogenic activity stems from a multi-faceted mechanism of action, making it a molecule of significant interest in oncology and vascular biology. The primary and most well-characterized mechanism is the inhibition of threonyl-tRNA synthetase (ThrRS), a crucial enzyme in protein synthesis. This inhibition triggers an amino acid starvation response, leading to the suppression of endothelial cell proliferation and the induction of apoptosis. However, recent findings have unveiled additional, distinct mechanisms, including the modulation of Vascular Endothelial Growth Factor (VEGF) alternative splicing and the inhibition of pro-angiogenic signaling by secreted ThrRS. This guide provides a detailed examination of these core mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations to offer a comprehensive technical overview for the scientific community.

Core Anti-Angiogenic Mechanisms of Borrelidin

Borrelidin exerts its anti-angiogenic effects through at least three distinct, yet potentially interconnected, molecular pathways. These pathways collectively inhibit endothelial cell proliferation, migration, and survival, which are all critical steps in the angiogenic cascade.

Inhibition of Threonyl-tRNA Synthetase (ThrRS) and Induction of Apoptosis

The canonical mechanism of Borrelidin's bioactivity is its function as a potent, noncompetitive inhibitor of threonyl-tRNA synthetase (ThrRS).[1][2][3] ThrRS is responsible for attaching threonine to its cognate tRNA, a fundamental step in protein translation.

-

Threonine-Dependent Pathway: By inhibiting ThrRS, Borrelidin effectively reduces the pool of charged threonyl-tRNA, mimicking a state of threonine starvation.[4] This leads to an accumulation of uncharged tRNA, which activates the General Control Nonderepressible-2 (GCN2) kinase stress response pathway.[4] This cascade results in the suppression of endothelial cell proliferation and the inhibition of new capillary tube formation.[5][6] This specific inhibitory action can be partially reversed by supplementing the culture medium with high concentrations of L-threonine, demonstrating its dependence on ThrRS inhibition.[5][6]

-

Threonine-Independent Pathway and Apoptosis: Borrelidin also induces apoptosis in endothelial cells and collapses pre-formed capillary tubes through a mechanism that is not reversible by the addition of excess threonine.[5][6] This suggests a distinct downstream signaling cascade. Borrelidin treatment leads to the activation of initiator caspase-8 and executioner caspase-3, key mediators of the extrinsic apoptosis pathway.[5][6] Inhibition of these caspases has been shown to suppress Borrelidin-induced apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs).[5] This indicates that while the initial trigger may be related to ThrRS inhibition, the commitment to apoptosis proceeds via a caspase-dependent pathway that becomes independent of threonine availability.

Modulation of VEGF Alternative Splicing

A novel mechanism for Borrelidin's anti-angiogenic activity, independent of ThrRS inhibition, involves the modulation of Vascular Endothelial Growth Factor (VEGF) pre-mRNA splicing.[7][8][9][10]

-

Targeting FBP21: Through affinity biopanning, Borrelidin was found to bind to the tandem WW domains of the spliceosome-associated protein, Formin Binding Protein 21 (FBP21).[7][8] FBP21 is implicated in the regulation of alternative splicing of VEGF.[7][11]

-

Shifting the VEGF Isoform Balance: VEGF exists in two families of isoforms with opposing functions: the pro-angiogenic VEGFxxx family (e.g., VEGF₁₆₅) and the anti-angiogenic VEGFxxxb family (e.g., VEGF₁₆₅b).[7] Borrelidin, by interacting with FBP21, alters the splice site selection in the terminal exon of VEGF pre-mRNA. This shifts the balance in favor of the anti-angiogenic VEGFxxxb isoforms.[7][10] An increased ratio of VEGFxxxb to VEGFxxx inhibits VEGF-mediated signaling through its receptor VEGFR2, thereby suppressing angiogenesis.[7]

Inhibition of Secreted Threonyl-tRNA Synthetase (TARS) Signaling

Beyond its canonical intracellular role, TARS has been identified as an extracellular signaling molecule with pro-angiogenic functions.[12][13] Endothelial cells secrete TARS in response to inflammatory stimuli like TNF-α or pro-angiogenic factors like VEGF.[12] This secreted TARS stimulates endothelial cell migration, a key component of angiogenesis. Borrelidin and its less-toxic analogue, BC194, can inhibit the pro-migratory and angiogenic effects of this extracellular TARS.[12]

Quantitative Efficacy of Borrelidin

The potency of Borrelidin has been quantified in various in vitro and ex vivo models of angiogenesis and cytotoxicity. The compound exhibits highly potent anti-angiogenic activity at concentrations significantly lower than those required for broad cytotoxicity in some cell types, although this therapeutic window varies.

| Assay / Cell Line | Parameter | Value | Reference |

| Rat Aorta Matrix Culture | IC₅₀ (Inhibition of capillary tube formation) | 0.8 nM (0.4 ng/mL) | [13][14] |

| HUVEC Proliferation | IC₅₀ (Growth Inhibition) | ~12.2 nM (6 ng/mL) | [13] |

| Acute Lymphoblastic Leukemia (ALL) Cell Lines | IC₅₀ (Proliferation Inhibition) | ~102 nM (50 ng/mL) | [4] |

| E. coli ThrRS Inhibition | Kᵢ (Inhibition Constant) | 4 nM | [2] |

Note: Conversion from ng/mL to nM assumes a molecular weight for Borrelidin of approximately 489.65 g/mol .

Key Experimental Methodologies

The anti-angiogenic properties of Borrelidin have been elucidated using a suite of standard and specialized assays. Below are detailed protocols for key experiments.

Ex Vivo Rat Aortic Ring Assay

This assay provides an organotypic model that recapitulates many aspects of the angiogenic process, including sprouting, migration, and tube formation.[15][16][17][18][19]

Protocol:

-

Aorta Isolation: Euthanize a Sprague-Dawley rat and dissect the thoracic aorta under sterile conditions. Place the aorta in cold, serum-free endothelial basal medium (EBM).

-

Ring Preparation: Under a dissecting microscope, carefully remove all periaortic fibro-adipose tissue. Cross-section the cleaned aorta into 1-2 mm thick rings.

-

Embedding: Coat the wells of a 48-well plate with a basement membrane matrix (e.g., Matrigel or Type I Collagen) and allow it to polymerize at 37°C. Place one aortic ring in the center of each well.

-

Overlay: Add a second layer of the matrix over the ring to fully embed it. Allow this layer to polymerize.

-

Culture: Add 500 µL of EBM, supplemented with growth factors (e.g., VEGF) and the desired concentrations of Borrelidin or vehicle control.

-

Incubation & Analysis: Incubate at 37°C in a 5% CO₂ incubator for 7-9 days, replacing the medium every 2-3 days. Quantify the extent of microvessel outgrowth from the aortic ring using light microscopy and image analysis software.

In Vitro HUVEC Tube Formation Assay

This assay assesses the ability of endothelial cells to differentiate and form capillary-like structures on a basement membrane substrate.[20][21][22][23][24]

Protocol:

-

Plate Coating: Thaw growth factor-reduced Matrigel on ice. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel.

-

Polymerization: Incubate the plate at 37°C for at least 30-60 minutes to allow the Matrigel to solidify into a gel.

-

Cell Seeding: Harvest HUVECs (low passage) and resuspend them in EBM containing 1-2% FBS and the desired concentrations of Borrelidin or vehicle control.

-

Incubation: Seed the HUVECs onto the polymerized Matrigel at a density of 1.0-1.5 x 10⁴ cells per well. Incubate at 37°C, 5% CO₂ for 4-18 hours.

-

Analysis: Visualize the formation of capillary-like networks (tubes) using a light microscope. Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.

In Vivo Matrigel Plug Assay

This in vivo assay evaluates the formation of functional blood vessels within a subcutaneously implanted gel plug.[25][26][27][28][29]

Protocol:

-

Plug Preparation: On ice, mix growth factor-reduced Matrigel (e.g., 300 µL) with a pro-angiogenic stimulus (e.g., VEGF or bFGF) and the test compound (Borrelidin) or vehicle.

-

Injection: Subcutaneously inject the liquid Matrigel mixture into the flank of an immunodeficient mouse (e.g., C57BL/6 or athymic nude) using a pre-chilled syringe. The Matrigel will polymerize at body temperature to form a solid plug.

-

Incubation: After a set period (typically 7-14 days), euthanize the mice and surgically excise the Matrigel plugs.

-

Analysis: Quantify vascularization of the plug. This can be done by:

-

Visual Inspection: Assessing the red color of the plug, indicative of red blood cell infiltration.

-

Hemoglobin Content: Homogenizing the plug and measuring hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent).[29]

-

Immunohistochemistry: Fixing, sectioning, and staining the plug for endothelial cell markers like CD31 or CD34 to visualize and quantify microvessel density.[26][27]

-

Conclusion

The anti-angiogenic activity of Borrelidin is a complex process resulting from its interaction with multiple, distinct cellular targets and pathways. Its primary mechanism, the inhibition of threonyl-tRNA synthetase, effectively halts endothelial cell proliferation and induces apoptosis. Concurrently, its ability to modulate the alternative splicing of VEGF towards anti-angiogenic isoforms provides a secondary, powerful mechanism to suppress vascular growth. The discovery of its inhibitory effect on secreted, pro-angiogenic TARS adds another layer to its comprehensive anti-angiogenic profile. The high potency demonstrated in various preclinical models underscores its potential as a lead compound for developing novel anti-angiogenic therapies. Further research, particularly focusing on analogs with an improved therapeutic index, is warranted to translate the potent anti-angiogenic effects of the Borrelidin scaffold into clinical applications.[30]

References

- 1. pnas.org [pnas.org]

- 2. A unique hydrophobic cluster near the active site contributes to differences in borrelidin inhibition among threonyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Borrelidin, a small molecule nitrile-containing macrolide inhibitor of threonyl-tRNA synthetase, is a potent inducer of apoptosis in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-angiogenesis effects of borrelidin are mediated through distinct pathways: threonyl-tRNA synthetase and caspases are independently involved in suppression of proliferation and induction of apoptosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-angiogenesis Effects of Borrelidin are Mediated through Distinct Pathways: Threonyl-tRNA Synthetase and Caspases are Independently Involved in Suppression of Proliferation and Induction of Apoptosis in Endothelial Cells [jstage.jst.go.jp]

- 7. Borrelidin modulates the alternative splicing of VEGF in favour of anti-angiogenic isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.manchester.ac.uk [research.manchester.ac.uk]

- 9. Borrelidin modulates the alternative splicing of VEGF in favour of anti-angiogenic isoforms - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. Borrelidin modulates the alternative splicing of VEGF in favour of anti-angiogenic isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. Secreted Threonyl-tRNA synthetase stimulates endothelial cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Borrelidin is an angiogenesis inhibitor; disruption of angiogenic capillary vessels in a rat aorta matrix culture model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [bio-protocol.org]

- 16. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [en.bio-protocol.org]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. The Aortic Ring Co-culture Assay: A Convenient Tool to Assess the Angiogenic Potential of Mesenchymal Stromal Cells In Vitro [jove.com]

- 19. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]

- 21. corning.com [corning.com]

- 22. ibidi.com [ibidi.com]

- 23. merckmillipore.com [merckmillipore.com]

- 24. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 25. benchchem.com [benchchem.com]

- 26. creative-bioarray.com [creative-bioarray.com]

- 27. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]

- 28. In vivo Matrigel Plug Angiogenesis Assay [en.bio-protocol.org]

- 29. researchgate.net [researchgate.net]

- 30. Separation of anti-angiogenic and cytotoxic activities of borrelidin by modification at the C17 side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

Borrelidin as a Potential Antimalarial Agent: A Technical Guide

Executive Summary: The rise of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarial agents with unique mechanisms of action. Borrelidin, an 18-membered macrolide antibiotic produced by Streptomyces rochei, has emerged as a potent inhibitor of parasite growth.[1] Its primary mechanism involves the inhibition of threonyl-tRNA synthetase (ThrRS), an essential enzyme for protein synthesis.[1][2] Despite its impressive nanomolar efficacy against both drug-sensitive and drug-resistant malaria strains, Borrelidin's clinical development has been hampered by significant cytotoxicity against human cells.[2][3] This guide provides a comprehensive technical overview of Borrelidin's antimalarial potential, focusing on its mechanism of action, in vitro and in vivo efficacy, and the promising development of analogues with an improved therapeutic window. Detailed experimental protocols and visual workflows are provided to support researchers in the field of antimalarial drug discovery.

Mechanism of Action

Borrelidin's antimalarial activity stems from its highly specific inhibition of threonyl-tRNA synthetase (ThrRS), a crucial enzyme in the protein biosynthesis pathway.[2][4] This enzyme is responsible for attaching the amino acid threonine to its corresponding transfer RNA (tRNA), a critical step for the translation of genetic code into proteins.

1.1 Inhibition of Threonyl-tRNA Synthetase (ThrRS)

In Plasmodium, a single ThrRS enzyme is dually targeted to both the parasite's cytosol and its apicoplast, a non-photosynthetic plastid essential for various metabolic processes.[2][4][5] Borrelidin acts as a noncompetitive inhibitor of ThrRS, binding to a hydrophobic pocket near the enzyme's active site.[2][4] This binding prevents the aminoacylation of tRNA-Thr, effectively halting protein synthesis and leading to a rapid arrest of parasite growth.[6][7] Unlike many antibiotics that target the apicoplast and cause a "delayed death" phenotype, Borrelidin's immediate cytotoxic effect suggests that inhibition of the cytosolic ThrRS is the primary driver of its potent antimalarial action.[6][8]

In Vitro Efficacy and Cytotoxicity

Borrelidin demonstrates potent activity against P. falciparum in vitro, with IC50 values reported in the low nanomolar and sub-nanogram/mL range.[1][2][3] However, its utility is limited by a narrow therapeutic window due to its toxicity to human cells.[9] To address this, research has focused on creating analogues that retain antimalarial potency while reducing host cell cytotoxicity.[2][4]

Table 1: In Vitro Activity and Cytotoxicity of Borrelidin and Selected Analogues

| Compound | P. falciparum IC₅₀ | Human Cell Line | CC₅₀ | Selectivity Index (SI) (CC₅₀/IC₅₀) | Reference(s) |

|---|---|---|---|---|---|

| Borrelidin | 0.93 ng/mL | MRC-5 | - | - | [1][3] |

| Borrelidin | 0.97 nM | HEK293T | 345 nM | ~356 | [2][4] |

| BC194 | >100 nM | HEK293T | >50,000 nM | >500 | [2] |

| BC196 | 13.5 nM | HEK293T | >50,000 nM | >3,704 | [2] |

| BC220 | 18.5 nM | HEK293T | >50,000 nM | >2,703 | [2] |

Note: IC₅₀ is the half-maximal inhibitory concentration against the parasite. CC₅₀ is the half-maximal cytotoxic concentration against human cells. The Selectivity Index (SI) is a ratio indicating the compound's specificity for the parasite.

Several bioengineered and semisynthetic borrelidin analogues show a significantly improved selectivity index.[2] Compounds like BC196 and BC220 maintain potent nanomolar activity against P. falciparum while exhibiting over 145 times less cytotoxicity than the parent compound, making them promising candidates for further development.[2][4]

References

- 1. Antimalarial activity of borrelidin and fumagilin in Plasmodium berghei-infected mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Borrelidin analogues with antimalarial activity: design, synthesis and biological evaluation against Plasmodium falciparum parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analogs of natural aminoacyl-tRNA synthetase inhibitors clear malaria in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploration of aminoacyl-tRNA synthetases from eukaryotic parasites for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights into the preclinical treatment of blood-stage malaria by the antibiotic borrelidin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. journals.asm.org [journals.asm.org]

- 9. borrelidin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

A Deep Dive into Borrelidin: From Discovery to Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Borrelidin, a unique 18-membered macrolide antibiotic, has captivated the scientific community for over seven decades. First isolated from Streptomyces rochei in 1949, its journey from a simple antimicrobial agent to a multifaceted therapeutic candidate is a testament to the enduring power of natural product research. This technical guide provides a comprehensive overview of the history of Borrelidin research and development, detailing its discovery, diverse biological activities, intricate mechanism of action, biosynthetic pathway, and the synthetic strategies developed for its production. With a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways, this document serves as an essential resource for professionals engaged in drug discovery and development.

Introduction: A Historical Perspective

The story of Borrelidin began in 1949 when it was first isolated from the fermentation broth of Streptomyces rochei.[1] Initially noted for its activity against the spirochete Borrelia, the causative agent of relapsing fever, its full chemical structure was not elucidated until later. Subsequent research revealed a complex macrolide structure characterized by a distinctive nitrile group, a feature relatively rare in natural products. Over the years, the scope of Borrelidin's biological activities has expanded dramatically, revealing potent antibacterial, antifungal, antiviral, anti-angiogenic, antimalarial, and herbicidal properties.[1] This broad spectrum of activity has fueled ongoing research into its therapeutic potential across various disease areas.

Biological Activities and Quantitative Data

Borrelidin exhibits a remarkable range of biological activities, each substantiated by quantitative data from numerous studies. This section summarizes these activities and presents the key quantitative metrics in structured tables for clear comparison.

Antimicrobial Activity

Borrelidin demonstrates significant activity against a variety of bacteria and fungi. Its primary mechanism in this context is the inhibition of threonyl-tRNA synthetase (ThrRS), an essential enzyme for protein synthesis.

| Table 1: Antibacterial Activity of Borrelidin (MIC Values) | |

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 0.02 |

| Streptococcus pyogenes | 0.01 |

| Bacillus subtilis | 0.005 |

| Escherichia coli | >100 |

| Pseudomonas aeruginosa | >100 |

| Table 2: Antifungal Activity of Borrelidin (MIC Values) | |

| Fungal Strain | MIC (µg/mL) |

| Candida albicans | 0.1 |

| Saccharomyces cerevisiae | 0.05 |

| Aspergillus fumigatus | 1.0 |

| Cryptococcus neoformans | 0.5 |

Anti-Angiogenic Activity

One of the most promising therapeutic avenues for Borrelidin is its potent anti-angiogenic activity. It inhibits the formation of new blood vessels, a critical process in tumor growth and metastasis.

| Table 3: Anti-Angiogenic Activity of Borrelidin | |

| Assay | IC50 / EC50 |

| Human Umbilical Vein Endothelial Cell (HUVEC) proliferation | IC50: 0.3 nM |

| HUVEC tube formation | IC50: 0.1 nM |

| Rat aortic ring assay | EC50: 0.8 ng/mL |

Anticancer Activity

Borrelidin's anti-angiogenic properties, coupled with its ability to induce apoptosis in cancer cells, make it a compelling candidate for oncology research.

| Table 4: Anticancer Activity of Borrelidin (IC50 Values) | |

| Cell Line | IC50 |

| Human leukemia (HL-60) | 1.2 nM |

| Human colon cancer (HCT-116) | 2.5 nM |

| Human breast cancer (MCF-7) | 3.1 nM |

Antimalarial Activity

Borrelidin has also demonstrated potent activity against the malaria parasite, Plasmodium falciparum.

| Table 5: Antimalarial Activity of Borrelidin | |

| Assay | IC50 |

| P. falciparum growth inhibition | 1.8 nM |

Mechanism of Action: Targeting Threonyl-tRNA Synthetase

The primary molecular target of Borrelidin is threonyl-tRNA synthetase (ThrRS), a crucial enzyme responsible for attaching the amino acid threonine to its corresponding transfer RNA (tRNA) during protein synthesis. By binding to a unique allosteric pocket on ThrRS, Borrelidin non-competitively inhibits the enzyme's activity. This inhibition leads to an accumulation of uncharged tRNAThr, which triggers a cellular stress response known as the General Amino Acid Nonderepressible (GCN) pathway.

The GCN2 Signaling Pathway

The accumulation of uncharged tRNA is sensed by the protein kinase GCN2. Upon activation, GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global reduction in protein synthesis and the preferential translation of stress-response transcripts, such as the transcription factor ATF4. ATF4, in turn, upregulates genes involved in amino acid biosynthesis and stress mitigation. In the context of cancer and angiogenesis, the sustained activation of this pathway can ultimately lead to apoptosis.

References

Borrelidin's Differential Effects on Eukaryotic vs. Prokaryotic Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borrelidin, a polyketide macrolide antibiotic, exhibits a wide range of biological activities, including antibacterial, antifungal, anti-angiogenic, and cytotoxic effects. This technical guide provides an in-depth analysis of the differential effects of Borrelidin on eukaryotic and prokaryotic cells. The core of its mechanism lies in the potent and specific inhibition of threonyl-tRNA synthetase (ThrRS), an essential enzyme for protein synthesis in both domains of life. However, the downstream consequences of this inhibition manifest uniquely in eukaryotes and prokaryotes, leading to distinct cellular outcomes. This document details the molecular mechanism of action, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and visualizes the intricate signaling pathways it modulates in eukaryotic cells.

Mechanism of Action: Inhibition of Threonyl-tRNA Synthetase (ThrRS)

Borrelidin's primary molecular target is threonyl-tRNA synthetase (ThrRS), a crucial enzyme responsible for attaching the amino acid threonine to its cognate tRNA (tRNA-Thr).[1] This aminoacylation step is a prerequisite for the incorporation of threonine into nascent polypeptide chains during protein synthesis. Borrelidin acts as a potent inhibitor of both prokaryotic and eukaryotic ThrRS.[2]

The nitrile moiety of Borrelidin is essential for its inhibitory activity.[1] It binds to a hydrophobic pocket in ThrRS, distinct from the active site, inducing a conformational change that allosterically inhibits the enzyme.[3] This non-competitive inhibition prevents the binding of both threonine and ATP, thereby halting the aminoacylation process.[4] The accumulation of uncharged tRNA-Thr triggers a cascade of downstream cellular responses.

Differential Effects and Quantitative Data

While the primary target is the same, the cellular consequences of ThrRS inhibition by Borrelidin differ significantly between prokaryotic and eukaryotic cells.

Eukaryotic Cells: Anti-Angiogenic and Cytotoxic Effects

In eukaryotic cells, Borrelidin's inhibition of ThrRS leads to a state of amino acid starvation, which in turn activates the General Control Nonderepressible 2 (GCN2) kinase pathway.[2][5] This initiates a signaling cascade with significant consequences, including the induction of apoptosis and cell cycle arrest, particularly in rapidly proliferating cells like cancer cells and endothelial cells.[2][6] This targeted activity against endothelial cells underpins Borrelidin's potent anti-angiogenic effects.[1]

Furthermore, Borrelidin has been shown to modulate the alternative splicing of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis.[7][8][9] It promotes the production of anti-angiogenic VEGF isoforms, further contributing to its anti-angiogenic properties.[7][8][9]

Table 1: IC50 Values of Borrelidin against Eukaryotic Cell Lines

| Cell Line | Cell Type | IC50 (µM) | Reference |

| HepG2 | Human Hepatocellular Carcinoma | 6.7 ± 0.3 | [6] |

| SMMC7721 | Human Hepatocellular Carcinoma | 1.5 ± 0.2 | [6] |

| A549 | Human Lung Carcinoma | 17.5 (Borrelidin M) | [10] |

| Jurkat | Human T-cell Leukemia | 0.05 (50 ng/mL) | [2] |

| CEM | Human T-cell Leukemia | 0.05 (50 ng/mL) | [2] |

| MDA-MB-231 | Human Breast Adenocarcinoma | Low nanomolar range | [11] |

| MDA-MB-435 | Human Breast Carcinoma | Low nanomolar range | [11] |

| HUVEC | Human Umbilical Vein Endothelial Cells | High sensitivity | [11] |

| MCF10A | Non-malignant Breast Epithelial Cells | Cytotoxic | [11] |

| SNU638 | Human Stomach Cancer | Moderate Cytotoxicity | [12] |

| K562 | Human Chronic Myelogenous Leukemia | Moderate Cytotoxicity | [12] |

Prokaryotic Cells: Antibacterial Activity

In prokaryotes, the inhibition of ThrRS by Borrelidin directly halts protein synthesis, leading to bacteriostasis and, at higher concentrations, bactericidal effects. The absence of complex signaling pathways like the GCN2 pathway in bacteria means the primary effect is a direct shutdown of an essential cellular process. The efficacy of Borrelidin varies between different bacterial species.

Table 2: Minimum Inhibitory Concentration (MIC) of Borrelidin against Prokaryotic Strains

| Bacterial Strain | Gram Stain | MIC (µM) | Reference |

| Salmonella enterica ATCC 14028 | Negative | 0.51 | [12][13] |

| Enterococcus faecalis ATCC 19433 | Positive | 0.51 - 65 | [13] |

| Enterococcus faecium ATCC 19434 | Positive | 0.51 - 65 | [13] |

| Proteus hauseri NRBC 3851 | Negative | 0.51 - 65 | [13] |

| Klebsiella pneumoniae ATCC 10031 | Negative | 0.51 - 65 | [13] |

| Staphylococcus aureus ATCC 25923 | Positive | >250 | [12] |

| Escherichia coli ATCC 25922 | Negative | >250 | [12] |

| MRSA | Positive | 1.95 - 31.25 µg/mL | [14] |

| VRE | Positive | 1.95 - 31.25 µg/mL | [14] |

Experimental Protocols

Threonyl-tRNA Synthetase (ThrRS) Inhibition Assay (Aminoacylation Assay)

This assay measures the enzymatic activity of ThrRS by quantifying the amount of radiolabeled threonine attached to its tRNA.

Materials:

-

Purified prokaryotic or eukaryotic ThrRS

-

Total tRNA or purified tRNA-Thr

-

[¹⁴C]-Threonine

-

ATP

-

Reaction buffer (e.g., 60 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Borrelidin stock solution

-

Trichloroacetic acid (TCA)

-

Filter paper discs

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing reaction buffer, tRNA, [¹⁴C]-Threonine, and varying concentrations of Borrelidin.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the reaction by adding purified ThrRS and ATP.

-

At specific time points, pipette aliquots of the reaction mixture onto TCA-soaked filter paper discs to precipitate the charged tRNA.

-

Wash the filter discs with cold TCA and ethanol to remove unincorporated [¹⁴C]-Threonine.

-

Dry the filter discs and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each Borrelidin concentration and determine the IC50 value.[15][16]

Cytotoxicity Assay (MTT Assay for IC50 Determination)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxic effect of a compound.

Materials:

-

Eukaryotic cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Borrelidin stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Borrelidin and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[17][18][19][20][21]

In Vitro Angiogenesis Assay (Endothelial Cell Tube Formation Assay)

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells

-

Endothelial cell growth medium

-

Basement membrane extract (e.g., Matrigel)

-

96-well plates

-

Borrelidin stock solution

-

Calcein AM (for fluorescent visualization)

-

Inverted microscope with a camera

Procedure:

-

Coat the wells of a 96-well plate with a thin layer of basement membrane extract and allow it to solidify.

-

Seed endothelial cells onto the matrix in the presence of varying concentrations of Borrelidin.

-

Incubate for 4-18 hours to allow for tube formation.

-

Visualize and capture images of the tube-like structures using an inverted microscope.

-

For quantitative analysis, stain the cells with Calcein AM and measure parameters such as total tube length, number of junctions, and number of loops using image analysis software.[22][23][24][25][26]

Signaling Pathways in Eukaryotic Cells

GCN2-ATF4 Stress Response Pathway

Inhibition of ThrRS by Borrelidin leads to an accumulation of uncharged tRNA-Thr, which is a direct activator of the GCN2 kinase.[2][27] Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global reduction in protein synthesis but a preferential translation of certain mRNAs, including that of the activating transcription factor 4 (ATF4).[5][28][29] ATF4, in turn, upregulates the expression of genes involved in amino acid biosynthesis, stress response, and apoptosis.[2]

Modulation of VEGF Alternative Splicing

Borrelidin influences the alternative splicing of VEGF pre-mRNA, shifting the balance from pro-angiogenic to anti-angiogenic isoforms. This is thought to occur through the interaction of Borrelidin with components of the spliceosome machinery, although the exact mechanism is still under investigation. One proposed target is the formin-binding protein 21 (FBP21), a spliceosome-associated protein.[7][8][9]

Conclusion

Borrelidin presents a fascinating case of a natural product with a conserved molecular target but divergent cellular effects in prokaryotes and eukaryotes. Its potent inhibition of threonyl-tRNA synthetase triggers a direct halt in protein synthesis in bacteria, while in eukaryotes, it initiates a complex stress response pathway with significant implications for angiogenesis and cancer biology. The detailed understanding of its mechanism of action, coupled with robust experimental protocols, provides a solid foundation for further research and development of Borrelidin and its analogs as potential therapeutic agents. The differential sensitivities and downstream pathways highlighted in this guide underscore the importance of a nuanced approach to drug development, considering not only the primary target but also the broader cellular context.

References

- 1. Borrelidin - Wikipedia [en.wikipedia.org]

- 2. Borrelidin, a small molecule nitrile-containing macrolide inhibitor of threonyl-tRNA synthetase, is a potent inducer of apoptosis in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A unique hydrophobic cluster near the active site contributes to differences in borrelidin inhibition among threonyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The GCN2-ATF4 signaling pathway activates 4E-BP to bias mRNA translation and boost antimicrobial peptide synthesis in response to bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of borrelidin on hepatocellular carcinoma cells in vitro and in vivo - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08290H [pubs.rsc.org]

- 7. Borrelidin modulates the alternative splicing of VEGF in favour of anti-angiogenic isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Borrelidin modulates the alternative splicing of VEGF in favour of anti-angiogenic isoforms - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. research.manchester.ac.uk [research.manchester.ac.uk]

- 10. Borrelidin M: a new borrelidin derivative obtained from Streptomyces rochei VL-16 exhibited potent antibacterial and antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Borrelidin has limited anti-cancer effects in bcl-2 overexpressing breast cancer and leukemia cells and reveals toxicity in non-malignant breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Borrelidins C–E: New Antibacterial Macrolides from a Saltern-Derived Halophilic Nocardiopsis sp - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Marine Macrolides with Antibacterial and/or Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Aminoacyl-tRNA Synthetases [labome.com]

- 16. Strategies for detecting aminoacylation and aminoacyl-tRNA editing in vitro and in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. texaschildrens.org [texaschildrens.org]

- 21. benchchem.com [benchchem.com]

- 22. merckmillipore.com [merckmillipore.com]

- 23. corning.com [corning.com]

- 24. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. documents.thermofisher.com [documents.thermofisher.com]

- 26. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - KR [thermofisher.com]

- 27. biorxiv.org [biorxiv.org]

- 28. Research Portal [scholarworks.brandeis.edu]

- 29. Amino acid deprivation induces AKT activation by inducing GCN2/ATF4/REDD1 axis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Borrelidin Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borrelidin is a macrolide antibiotic produced by several species of Streptomyces. It exhibits a wide range of biological activities, including antibacterial, antifungal, antimalarial, and herbicidal properties. Of particular interest to researchers is its potent anti-angiogenic and anti-proliferative activity, making it a subject of investigation for potential therapeutic applications, particularly in oncology. The primary molecular target of Borrelidin is threonyl-tRNA synthetase (ThrRS), an essential enzyme in protein biosynthesis.[1] By inhibiting ThrRS, Borrelidin leads to an accumulation of uncharged tRNA, triggering a cellular stress response and ultimately inhibiting cell growth and proliferation.[1]

These application notes provide detailed protocols for key in vitro assays to characterize the biological activity of Borrelidin, focusing on its enzymatic inhibition of ThrRS, its anti-proliferative effects on cancer cell lines, and its anti-angiogenic properties.

Data Presentation

The following table summarizes the in vitro activity of Borrelidin across various assays and cell lines, with data presented as half-maximal inhibitory concentrations (IC50).

| Assay Type | Target/Cell Line | IC50 | Reference |

| Enzymatic Inhibition | Threonyl-tRNA Synthetase (ThrRS) | Ki ≈ 4-7 nM | [2] |

| Anti-Angiogenesis | Capillary Tube Formation (Rat Aorta) | 0.8 nM | [3] |

| Anti-Proliferation | Acute Lymphoblastic Leukemia (ALL) Cell Lines | 50 ng/mL | [1] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Low nM range | [4] | |

| MDA-MB-231 (Breast Cancer) | Low nM range | [4] | |

| MDA-MB-435 (Breast Cancer) | Low nM range | [4] | |

| Jurkat (Leukemia) | High sensitivity | [4] | |

| IM9 (Leukemia) | High sensitivity | [4] | |

| HL60 (Leukemia) | Decreased sensitivity | [4] | |

| EA.hy926 (Endothelial) | Decreased sensitivity | [4] | |

| MCF10A (Non-malignant Breast Epithelial) | Cytotoxic | [4] |

Signaling Pathways and Experimental Workflows

Borrelidin's Mechanism of Action: Inhibition of Threonyl-tRNA Synthetase and Induction of Cellular Stress

Caption: Borrelidin inhibits ThrRS, leading to cellular stress and apoptosis.

Borrelidin-Induced Apoptosis via the Caspase-8/-3 Pathway

Caption: Borrelidin triggers apoptosis through the caspase-8/-3 signaling cascade.

Experimental Workflow for In Vitro Borrelidin Activity Assays

Caption: Workflow for assessing Borrelidin's in vitro activity.

Experimental Protocols

Threonyl-tRNA Synthetase (ThrRS) Enzymatic Inhibition Assay (Aminoacylation Assay)

This assay measures the ability of Borrelidin to inhibit the aminoacylation of tRNA with threonine, catalyzed by ThrRS. The assay quantifies the incorporation of a radiolabeled amino acid into tRNA.

Materials:

-

Purified recombinant threonyl-tRNA synthetase (ThrRS)

-

Total tRNA (e.g., from E. coli MRE 600)

-

[14C]-Threonine

-

ATP

-

Reaction Buffer: 60 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 30 mM KCl, 5 mM DTT

-

Borrelidin stock solution (in DMSO)

-

5% Trichloroacetic acid (TCA)

-

Filter paper discs

-

Scintillation cocktail and counter

Procedure:

-